1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
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Overview
Description
1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinoline ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The quinoline moiety can be introduced through a separate synthetic step, often involving the cyclization of an appropriate precursor. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form corresponding alcohols.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and quinoline-based molecules. Compared to these compounds, 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile is unique due to its combined indole-quinoline structure, which may confer distinct biological activities and therapeutic potential . Some similar compounds include:
- Indole-3-carboxylic acid derivatives
- Quinoline-2-carboxylic acid derivatives
Properties
Molecular Formula |
C21H18FN3O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C21H18FN3O/c1-14-6-7-15-10-17(22)8-9-19(15)25(14)21(26)13-24-12-16(11-23)18-4-2-3-5-20(18)24/h2-5,8-10,12,14H,6-7,13H2,1H3 |
InChI Key |
WSTLWJLMLQFMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CN3C=C(C4=CC=CC=C43)C#N)C=CC(=C2)F |
Origin of Product |
United States |
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